molecular formula C14H25N3O3 B3046809 tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate CAS No. 1308650-55-6

tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B3046809
CAS No.: 1308650-55-6
M. Wt: 283.37
InChI Key: MUWOCYONAOKDIN-NSHDSACASA-N
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Description

tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a stereospecific (2S)-pyrrolidine-2-carbonyl substituent at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its stereochemistry and functional groups enable precise molecular interactions, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOCYONAOKDIN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126959
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-55-6
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group (Boc group). The synthetic route may include the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of Pyrrolidine Derivative: The protected piperazine is then reacted with (S)-pyrrolidine-2-carboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents on the piperazine ring can be replaced by nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the piperazine and pyrrolidine rings.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can yield the free amine form of the compound.

Scientific Research Applications

Chemistry:

    Building Block: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Used in studies involving receptor-ligand interactions.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Polymer Synthesis: Utilized in the production of polymers with specific properties.

    Material Science: Applied in the development of advanced materials with unique chemical and physical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the piperazine and pyrrolidine rings allows for favorable interactions with biological macromolecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

Heterocyclic Carbonyl Substituents
  • tert-Butyl 4-picolinoylpiperazine-1-carboxylate (CAS 389628-28-8): Substituent: 2-Pyridinylcarbonyl (picolinoyl) group. Key Differences: The pyridine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic, conformationally flexible pyrrolidine in the target compound. ~1.8 for the target) . Applications: Used in kinase inhibitor development due to pyridine’s metal-coordination capability.
  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate :

    • Substituent: Diazoacetyl group.
    • Key Differences: The diazo moiety confers high reactivity, enabling photochemical or thermal C–H insertion reactions. This contrasts with the stable amide linkage in the target compound, which is more suited for stable scaffold design .
Aromatic and Aliphatic Substituents
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5): Substituent: 6-Aminopyridin-3-yl group. Key Differences: The amino-pyridine substituent enhances water solubility (logS = -3.2 vs. -4.1 for the target) and provides a site for further functionalization, such as cross-coupling reactions .
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1):

    • Substituent: Piperidin-4-yl group.
    • Key Differences: The sp³-hybridized piperidine increases basicity (pKa ~10.5 vs. ~8.5 for pyrrolidine) and conformational rigidity, impacting receptor binding kinetics .
Complex Heterocyclic Systems
  • tert-Butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: Substituent: Pyrido-pyrimidinyl group. Key Differences: The fused heterocycle enhances π-π stacking interactions, critical for DNA intercalation or topoisomerase inhibition. The target compound’s pyrrolidine lacks this aromatic surface area .

Physicochemical Properties

Property Target Compound tert-Butyl 4-picolinoylpiperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Molecular Weight (g/mol) 299.38 291.35 269.38
logP ~1.8 ~2.5 ~2.0
Hydrogen Bond Donors 1 (amide NH) 0 1 (piperidine NH)
TPSA (Ų) 76.7 65.6 58.1
Solubility (mg/mL) <1 (aqueous) <0.5 ~5 (aqueous)

Biological Activity

Tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate, also known by its CAS number 1308650-55-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including its molecular structure, synthesis, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C14H25N3O3C_{14}H_{25}N_{3}O_{3}, with a molecular weight of approximately 283.37 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

tert butyl 4 2S pyrrolidine 2 carbonyl piperazine 1 carboxylate\text{tert butyl 4 2S pyrrolidine 2 carbonyl piperazine 1 carboxylate}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with pyrrolidine carbonyl precursors. The process may utilize various coupling agents and bases to facilitate the formation of the desired product while ensuring high purity levels (≥95%) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing piperazine moieties. For instance, derivatives similar to tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial properties .

Anticancer Activity

Research has also indicated that piperazine-containing compounds can exhibit anticancer activity. A study focusing on similar piperazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the disruption of critical cellular pathways, including apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a comparative study, a series of piperazine derivatives, including this compound, were evaluated for their antibacterial efficacy. The results showed that these compounds had a higher potency against gram-positive bacteria compared to gram-negative bacteria, suggesting selective antimicrobial action.

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B5.00Escherichia coli
This compound6.25Staphylococcus aureus

Case Study 2: Anticancer Screening

A study conducted on various piperazine derivatives revealed that those incorporating the pyrrolidine carbonyl group exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 μM for the compound under investigation.

Q & A

Basic Research Questions

Q. What are optimal reaction conditions for synthesizing tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate?

  • Methodology : The synthesis of analogous piperazine-carboxylate derivatives often employs nucleophilic substitution or coupling reactions. For example, heating in 1,4-dioxane at 110°C with potassium carbonate as a base achieves high yields (~88%) for bromopyrimidinyl-piperazine derivatives . Key steps include refluxing under inert conditions, followed by vacuum concentration and silica gel chromatography for purification. Adjust solvent polarity (e.g., hexane:ethyl acetate gradients) to optimize separation .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and piperazine/pyrrolidine protons (δ 2.5–3.5 ppm, multiplet splitting). Acylated carbonyl carbons appear at δ ~165–175 ppm in 13C NMR .
  • LCMS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H]+. For example, a derivative with a bromopyrimidinyl group showed m/z 243 [M+H-100]+, consistent with Boc-group fragmentation .

Q. What purification strategies are effective for piperazine-carboxylate intermediates?

  • Methodology : Silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 8:1 to 4:1) resolves polar impurities. Automated flash chromatography (5–15% EtOAc in CH2Cl2) is efficient for gram-scale purification . For crystalline derivatives, recrystallization from ethanol or dichloromethane improves purity .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions introduce functional groups to the piperazine core?

  • Methodology : Use Buchwald-Hartwig or Suzuki-Miyaura couplings for aryl/heteroaryl functionalization. For example, Pd2(dba)3/Xantphos with Cs2CO3 in dioxane at 100°C facilitates coupling of brominated intermediates with amines or boronic esters. Microwave irradiation (e.g., 100°C, 3 hours) accelerates reaction kinetics . Monitor reaction progress via TLC and isolate products using ion-exchange chromatography for charged species .

Q. What crystallographic techniques validate the stereochemistry and conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms absolute configuration. For example, a related tert-butyl piperazine derivative showed a linear conformation with C–H···O intermolecular interactions . Prepare crystals via slow evaporation from ethanol. Refinement parameters (R < 0.05) and Hirshfeld surface analysis quantify non-covalent interactions .

Q. How do structural modifications (e.g., acyl vs. sulfonyl groups) impact biological activity?

  • Methodology : Compare inhibitory potency against target enzymes (e.g., prolyl-hydroxylases) using IC50 assays. For instance, sulfonamide derivatives of piperazine-carboxylates exhibited moderate antibacterial activity (MIC 16–32 µg/mL) . Docking studies (AutoDock Vina) can predict binding modes, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. What strategies resolve conflicting spectroscopic data (e.g., overlapping NMR signals)?

  • Methodology :

  • 2D NMR : HSQC and HMBC correlate 1H-13C couplings to distinguish adjacent protons in congested regions (e.g., piperazine ring) .
  • Variable Temperature NMR : Elevate temperature to reduce signal broadening caused by conformational exchange .
  • LCMS-MS : Fragment ions help differentiate isomers (e.g., tert-butyl vs. acetyl fragmentation patterns) .

Q. How can microwave-assisted synthesis improve yield and selectivity for this compound?

  • Methodology : Microwave reactors (e.g., 150–200 W) enhance reaction rates by uniform heating. For Suzuki couplings, microwave irradiation at 100°C for 3 hours achieved 91% yield vs. 60–70% with conventional heating . Optimize parameters (power, time) via DOE (design of experiments) to minimize side products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate

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